3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one
Overview
Description
The compound “3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one” appears to be a complex organic molecule. It likely contains a sulfonyl group attached to a 4-chlorophenyl group, an ethoxy group, and a but-3-en-2-one group1. However, without more specific information or context, it’s difficult to provide a detailed description of this compound.
Chemical Reactions Analysis
Mechanism
Scientific Research Applications
Sulfonation and Sulfation Chemistry
Research has explored the reactions of chlorophenols, including derivatives similar to 3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one, with concentrated aqueous sulfuric acid and sulfur trioxide. These studies contribute to understanding the sulfonation and sulfation chemistry of chlorophenols, which is crucial for synthesizing various sulfonyl derivatives with potential applications in diverse areas, including pharmaceuticals and materials science (Wit & Cerfontain, 2010).
Polymer Science
The synthesis of sulfonated polythiophene derivatives, such as poly[(3-thienyl)ethoxybutanesulfonate], demonstrates the application of sulfonyl and ethoxy components in creating water-soluble conducting polymers. These polymers exhibit potential for use in various electronic and optoelectronic devices due to their water solubility, stability, and conducting properties (Tran‐van, Carrier, & Chevrot, 2004).
Catalysis
Studies on catalytic oxygen atom transfer with oxorhenium(V) oxazoline complexes highlight the relevance of sulfonyl compounds in catalysis. Such research provides insights into the mechanisms of oxygen transfer reactions, which are critical for developing new catalysts for industrial applications, including the synthesis of environmentally friendly chemicals (Arias, Newlands, & Abu‐Omar, 2001).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)sulfonyl-4-ethoxybut-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-3-17-8-12(9(2)14)18(15,16)11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3/b12-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJFBPCKVYIRGR-XYOKQWHBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C)S(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C(=O)C)/S(=O)(=O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-Chlorophenyl)sulfonyl)-4-ethoxybut-3-en-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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